2-Hydroxybutyl methacrylate chemical properties and structure
2-Hydroxybutyl methacrylate chemical properties and structure
An In-depth Technical Guide to 2-Hydroxybutyl Methacrylate: Chemical Properties, Structure, and Applications
Introduction
2-Hydroxybutyl methacrylate (2-HBMA) is a bifunctional monomer belonging to the hydroxyalkyl methacrylate family. It is an ester of methacrylic acid and is characterized by the presence of both a polymerizable methacrylate group and a reactive hydroxyl group.[1][2] This unique structure allows it to be a versatile building block in polymer synthesis, enabling the creation of materials with tailored properties. While its close relative, 2-hydroxyethyl methacrylate (HEMA), is widely known for its use in hydrogels and contact lenses, 2-HBMA offers distinct advantages due to its longer alkyl chain, which imparts increased hydrophobicity and flexibility to the resulting polymers.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-hydroxybutyl methacrylate, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical Structure and Isomerism
The molecular structure of 2-hydroxybutyl methacrylate consists of a methacrylate functional group, which is highly reactive towards free-radical polymerization, and a butyl chain with a hydroxyl group at the second position.[1] The IUPAC name for this primary structure is 2-hydroxybutyl 2-methylprop-2-enoate.[1][3] However, it is important to note that commercial 2-HBMA is often supplied as a mixture of isomers, including 1-hydroxybutan-2-yl 2-methylprop-2-enoate.[4] The presence of these isomers can influence the polymerization kinetics and the final properties of the polymer.
The key structural features are:
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Methacrylate Group: Provides the site for polymerization, allowing the formation of long polymer chains.[1]
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Hydroxyl Group: Offers a site for secondary reactions such as esterification, crosslinking, and hydrogen bonding, which can be used to modify the polymer's properties.[1][2]
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Butyl Chain: The four-carbon alkyl chain contributes to the hydrophobicity and flexibility of the monomer and the resulting polymer.[2]
Chemical and Physical Properties
The physicochemical properties of 2-hydroxybutyl methacrylate are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-hydroxybutyl 2-methylprop-2-enoate | [1][3] |
| CAS Number | 13159-51-8 (for the 2-hydroxybutyl isomer) | [1][3][5] |
| 29008-35-3 (for a mixture of isomers) | [4] | |
| Molecular Formula | C₈H₁₄O₃ | [1][3][5] |
| Molecular Weight | 158.19 g/mol | [1][3] |
| Density | 1.006 - 1.008 g/cm³ at 25 °C | [5] |
| Boiling Point | 180 °C (lit.) | |
| 45 °C at 25 Torr | [5] | |
| Flash Point | 94 °C | [5] |
| Refractive Index | n20/D 1.447 - 1.45 (lit.) | [5] |
| Vapor Pressure | 0.00801 mmHg at 25°C | [5] |
| SMILES | CCC(COC(=O)C(=C)C)O | [1] |
| InChI | InChI=1S/C8H14O3/c1-4-7(9)5-11-8(10)6(2)3/h7,9H,2,4-5H2,1,3H3 | [1][3] |
| InChI Key | IEVADDDOVGMCSI-UHFFFAOYSA-N | [1][3] |
Synthesis and Key Reactions
Synthesis
The primary industrial method for synthesizing 2-hydroxybutyl methacrylate is the acid-catalyzed esterification of methacrylic acid with 1,2-butanediol.[2] This is a reversible condensation reaction where water is produced as a byproduct. To drive the reaction towards the formation of the ester, water is typically removed as it forms, often through azeotropic distillation.[2]
Key aspects of the synthesis include:
-
Reactants: Methacrylic acid and 1,2-butanediol.
-
Catalyst: Strong acids such as sulfuric acid or p-toluenesulfonic acid are commonly used.[1]
-
Inhibitor: A polymerization inhibitor, such as monomethyl ether hydroquinone (MEHQ), is added to prevent the premature polymerization of the methacrylate monomer during synthesis and storage.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures, generally between 70 and 90°C.[2]
Caption: Workflow for the synthesis of 2-Hydroxybutyl Methacrylate.
Key Chemical Reactions
2-Hydroxybutyl methacrylate can undergo several important reactions:
-
Free-Radical Polymerization: The carbon-carbon double bond in the methacrylate group readily participates in free-radical polymerization to form poly(2-hydroxybutyl methacrylate). This is the most common reaction and is fundamental to its use in coatings, adhesives, and biomedical materials.[1]
-
Esterification and Transesterification: The hydroxyl group on the butyl chain can react with carboxylic acids or other esters to form new esters. This allows for the post-polymerization modification of materials.[1]
-
Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed, breaking the monomer down into methacrylic acid and 2-hydroxybutanol.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxybutyl Methacrylate via Esterification
This protocol is a generalized procedure based on the common synthesis route for hydroxyalkyl methacrylates.[2][6]
-
Materials:
-
Methacrylic acid (1.0 mol)
-
1,2-Butanediol (1.2 mol, slight excess to drive the reaction)
-
p-Toluenesulfonic acid (0.02 mol, catalyst)
-
Monomethyl ether hydroquinone (MEHQ, 200 ppm, inhibitor)
-
Toluene (as azeotropic solvent)
-
-
Apparatus:
-
A four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a Dean-Stark trap.
-
-
Procedure:
-
Charge the flask with methacrylic acid, 1,2-butanediol, p-toluenesulfonic acid, MEHQ, and toluene.
-
Heat the mixture to reflux (approximately 90-110°C) with continuous stirring.
-
Collect the water generated during the reaction in the Dean-Stark trap. The reaction is monitored by the amount of water collected.
-
Continue the reaction until the theoretical amount of water has been collected (indicating completion of the esterification).
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the toluene under reduced pressure.
-
Purify the crude 2-HBMA by vacuum distillation to obtain the final product.
-
Protocol 2: Analysis by Thin-Layer Chromatography (TLC)
While a specific protocol for 2-HBMA is not detailed in the search results, a method for the closely related 2-hydroxyethyl methacrylate (HEMA) can be adapted for qualitative analysis and purity assessment.[7]
-
Materials:
-
Silica gel TLC plates
-
Mobile Phase: A mixture of n-hexane and diethyl ether (1:1, v/v).
-
Sample of synthesized 2-HBMA dissolved in a suitable solvent (e.g., dichloromethane).
-
Visualization agent (e.g., potassium permanganate stain or iodine chamber).
-
-
Procedure:
-
Spot a small amount of the dissolved 2-HBMA sample onto the baseline of a silica gel TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate until it is near the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Dry the plate and visualize the spots using the chosen visualization agent.
-
The presence of multiple spots would indicate impurities, and the retention factor (Rf) can be calculated for the main product spot.
-
References
- 1. Buy 2-Hydroxybutyl methacrylate (EVT-410710) | 13159-51-8 [evitachem.com]
- 2. 2-Hydroxybutyl methacrylate | 13159-51-8 | Benchchem [benchchem.com]
- 3. 2-Hydroxybutyl methacrylate | C8H14O3 | CID 4346656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. 2-Hydroxyethyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 7. Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
